![molecular formula C23H18ClNO5S B492019 Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 421580-29-2](/img/structure/B492019.png)
Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .
Synthesis Analysis
The synthesis of benzofuran derivatives involves multiple physicochemical characteristics and versatile features . The core of benzofuran is used by medicinal chemists to synthesize new derivatives that can be applied to a variety of disorders .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure of “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” includes a benzene-sulfonamide-based benzofuran derivative .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are complex and can involve various substituents . The presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity .Physical And Chemical Properties Analysis
The molecular weight of “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is 365.8 g/mol . It has a topological polar surface area of 105 Ų .Scientific Research Applications
Antiviral Activity
The compound has shown potential in the field of antiviral research. For instance, it has been found to possess certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of antiviral drugs, particularly for diseases caused by the tobacco mosaic virus.
Synthesis of Derivatives
The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives . These derivatives have been reported to possess a wide range of biological activities, including antifungal and herbicidal properties .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic agents.
Antifungal Activity
Sulfonamide derivatives, which can be synthesized from this compound, have been reported to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.
Herbicidal Properties
Sulfonamide derivatives synthesized from this compound have also been reported to possess herbicidal properties . This suggests potential applications in agriculture, particularly in the development of new herbicides.
Anticancer Activity
Indole derivatives synthesized from this compound have been found to possess anticancer activity . This suggests potential applications in the development of new anticancer drugs.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit significant activity towards different clinically approved targets .
Mode of Action
Benzofuran derivatives typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The initiating step often involves the loss of a halogen atom, leaving behind a radical that interacts with the compound .
Biochemical Pathways
Benzofuran derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Action Environment
The success of the suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . They have also revealed potential anticancer activity . Future research will likely continue to explore the potential of benzofuran derivatives in various therapeutic applications .
properties
IUPAC Name |
benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCWEFSVJFTSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate |
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